N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S2/c1-24-16(10-25-14-7-2-3-8-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMTZHAJGAHNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications in various fields of medicine. Its structure incorporates a combination of triazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 441.52 g/mol. The presence of multiple functional groups contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives similar to this compound demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.17 mg/mL against E. coli to 0.47 mg/mL against S. Typhimurium .
2. Anticancer Activity
The anticancer potential of this compound is supported by studies on related triazole derivatives:
- Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives show antiproliferative effects across various cancer cell lines. For example, compounds with similar structures have shown log10GI50 values between -4.41 to -6.44 against ovarian cancer cell lines .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazole and triazole derivatives are well-documented:
- Mechanism of Action : These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition results in reduced production of pro-inflammatory mediators .
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of new thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated for their MICs and showed promising results comparable to standard antibiotics .
Case Study 2: Anticancer Screening
Another research project assessed a series of triazole-thiazole hybrids for their anticancer activity using the National Cancer Institute's protocols. Compounds were tested against multiple cancer cell lines, revealing several candidates with potent growth inhibition .
Data Summary
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that derivatives of thiazole and triazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the suppression of NF-kB signaling pathways, which are crucial in inflammation processes .
Antimicrobial Activity
N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that thiazole derivatives can effectively inhibit the growth of Gram-positive bacteria and fungi, showcasing potential as new antimicrobial agents .
Anticancer Potential
The compound's anticancer potential has been explored through various studies. For example, derivatives have been synthesized and tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The National Cancer Institute's screening has identified certain thiazole derivatives as having broad-spectrum antiproliferative activity against ovarian cancer cells .
Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of thiazole derivatives showed that specific modifications enhanced their anti-inflammatory effects. The compounds were tested in vivo for their ability to reduce inflammation in models of arthritis and colitis, demonstrating significant efficacy compared to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Antimicrobial Testing
In another study, new heteroaryl (aryl) thiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that several compounds exhibited potent activity against both bacterial and fungal strains, with some showing minimum inhibitory concentrations comparable to established antibiotics .
Case Study 3: Anticancer Activity Assessment
A systematic review highlighted the synthesis of thiazole derivatives as potential anticancer agents. The review detailed how certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer properties that warrant further investigation for clinical applications .
Comparison with Similar Compounds
Activity Against CDK5/p25 Kinase
Key Compounds :
| IC50 (nM) | Compound Structure | Key Features |
|---|---|---|
| 42 ± 1 | N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide | Triazolo-thiadiazole hybrid, thiophene linker |
| 30 ± 1 | 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide | Dichloroacetamide, enhanced lipophilicity |
Comparison :
- The target compound lacks the thiadiazole ring but incorporates a benzothiazolone group, which may improve selectivity for non-CDK targets.
- The dichloro substitution in the second analog (IC50 = 30 nM) suggests that electron-withdrawing groups enhance kinase inhibition, a feature absent in the target compound .
Structural Analog with Benzothiazole and Methoxyphenyl Groups
Compound : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Key Features :
- Methoxyphenyl and methylbenzothiazole substituents.
- Chlorophenyl-triazole core.
Comparison :
Acetamide-Thiazole Derivatives
Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Features :
- Dichlorophenyl substitution.
- Thiazole-acetamide linkage.
Comparison :
- The target compound’s triazole-thioether bridge provides greater conformational flexibility than the rigid thiazole ring in this analog.
- Crystallographic data reveal that the dichlorophenyl-thiazole derivative forms N–H⋯N hydrogen-bonded dimers, a feature that may influence the target compound’s crystallinity and bioavailability .
Triazole-Thiophene Hybrids
Compound : 2-{[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-(benzyloxy)phenyl)acetamide
- Key Features :
- Allyl and thiophene substituents.
- Benzyloxy group on the acetamide.
Comparison :
- The benzyloxy group could improve blood-brain barrier penetration compared to the target’s chlorophenyl group .
Q & A
Q. How can spectroscopic methods (e.g., X-ray crystallography) resolve polymorphic or stereochemical uncertainties?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethanol/water) and perform X-ray diffraction to confirm absolute configuration. For polymorph screening, use differential scanning calorimetry (DSC) and variable-temperature XRD to identify stable crystalline forms .
Data Contradiction Analysis
- Example : If cytotoxicity data conflicts between analogous triazole-thioacetamides, consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
